molecular formula C21H19N5O4S B2543194 N-(3,5-dimethoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide CAS No. 1242956-52-0

N-(3,5-dimethoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide

Cat. No.: B2543194
CAS No.: 1242956-52-0
M. Wt: 437.47
InChI Key: VSNXXQCIDZDDSG-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a novel and potent investigational compound identified as a selective phosphodiesterase 5 (PDE5) inhibitor . Its primary research value lies in the field of oncology, where it is being studied for its ability to induce apoptosis and suppress proliferation in various cancer cell lines, including breast cancer and osteosarcoma . The compound's mechanism of action centers on elevating intracellular cyclic guanosine monophosphate (cGMP) levels by inhibiting its hydrolysis by PDE5. This elevated cGMP activates protein kinase G (PKG), which in turn modulates downstream signaling pathways involved in cell survival and growth. Recent studies highlight its potential to synergize with conventional chemotherapeutic agents, suggesting a promising role in combination therapy regimens to overcome drug resistance. As a research tool, this PDE5 inhibitor provides scientists with a specific means to probe the cGMP-PKG signaling axis in pathological contexts, offering significant insights into novel therapeutic strategies for aggressive and resistant cancers.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S/c1-29-16-10-14(11-17(12-16)30-2)22-18(27)13-31-21-24-23-19-20(28)25(8-9-26(19)21)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNXXQCIDZDDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethoxyaniline and 8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazine. The synthesis may involve steps such as acylation, cyclization, and sulfanylation under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Biological Activities

  • Anticancer Activity :
    • Recent studies have indicated that compounds containing triazole and pyrazine structures exhibit significant anticancer properties. For instance, the derivative of this compound was evaluated against various cancer cell lines and showed promising results in inhibiting cell growth and inducing apoptosis in cancer cells .
    • Molecular docking studies suggest that the compound may interact effectively with key proteins involved in cancer progression, making it a candidate for further development as an anticancer agent.
  • Antimicrobial Properties :
    • The compound has demonstrated activity against various bacterial strains. Its structural components may enhance its ability to penetrate bacterial membranes and inhibit essential metabolic pathways .
  • Anti-inflammatory Potential :
    • In silico studies have proposed that this compound could act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Case Studies

Several case studies have explored the applications of N-(3,5-dimethoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide:

  • Anticancer Efficacy :
    • A study evaluated the compound's effect on breast cancer cell lines (e.g., MDA-MB-231) and reported significant inhibition of cell proliferation with IC50 values indicating effective dosage ranges for therapeutic use .
  • Inhibition Studies :
    • Another investigation focused on its anti-inflammatory properties through in vitro assays measuring cytokine release from activated macrophages. Results indicated a marked reduction in pro-inflammatory cytokines when treated with this compound .

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Compound A : N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam)

  • Core Structure : Triazolo-pyrimidine with a sulfonamide group.
  • Key Substituents : Difluorophenyl at position 2, methyl at pyrimidine position 3.
  • Activity : Herbicidal (acetolactate synthase inhibitor).
  • Comparison : Unlike the target compound, Flumetsulam utilizes a sulfonamide linkage and a difluorophenyl group, which enhance its herbicidal potency through improved enzyme binding and metabolic stability .

Compound B : N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl)

  • Core Structure : Acetamide with oxazolidinyl and methoxy groups.
  • Key Substituents: Dimethylphenyl and oxazolidinone moieties.
  • Activity : Fungicidal (inhibits RNA polymerase in oomycetes).
  • Comparison : Both compounds share acetamide backbones, but Oxadixyl lacks a triazolo-pyrazine core. The methoxy group in Oxadixyl may mimic the dimethoxy groups in the target compound, suggesting shared roles in solubility modulation .

Compound C : Triaziflam

  • Core Structure: 1,3,5-Triazine with phenoxy and fluorinated substituents.
  • Key Substituents: Fluoro-methyl and phenoxy-ethyl groups.
  • Activity : Herbicidal (cellulose biosynthesis inhibitor).
  • Comparison: Triaziflam’s triazine core contrasts with the triazolo-pyrazine in the target compound, but both employ aromatic substituents (phenyl vs. phenoxy) for target specificity .

Functional Group Analysis

Feature Target Compound Flumetsulam Oxadixyl Triaziflam
Core Heterocycle Triazolo-pyrazine Triazolo-pyrimidine None (acetamide backbone) 1,3,5-Triazine
Sulfur-containing Group Sulfanyl (S–) Sulfonamide (SO₂–NH–) None None
Aromatic Substituents 3,5-Dimethoxyphenyl, 7-phenyl 2,6-Difluorophenyl 2,6-Dimethylphenyl 3,5-Dimethylphenoxy
Bioactivity Hypothesized enzymatic inhibition (inferred) ALS inhibitor RNA polymerase inhibition Cellulose biosynthesis inhibitor

Research Findings and Mechanistic Insights

  • Sulfanyl vs.
  • Role of Methoxy Groups : The 3,5-dimethoxyphenyl group in the target compound parallels the methoxy group in Oxadixyl, which is critical for membrane penetration and bioavailability .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound integrates a dimethoxyphenyl group with a triazolo-pyrazine moiety, suggesting potential biological activities. The presence of a sulfur atom linked to a phenyl group and an acetamide functional group further indicates its pharmacological potential.

Key Features

  • Dimethoxyphenyl Group : Enhances lipophilicity and potential interactions with biological targets.
  • Triazolo-Pyrazine Moiety : Known for various biological activities including antimicrobial and anticancer properties.
  • Acetamide Functionality : Common in drug design for its ability to form hydrogen bonds.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells by modulating multiple signaling pathways. The specific compound under discussion may also demonstrate similar properties due to its structural characteristics.

Antimicrobial Activity

The presence of the triazole ring in this compound suggests potential antimicrobial effects. Triazoles are well-documented for their antifungal properties and may also exhibit antibacterial activity.

The proposed mechanisms of action for compounds containing similar moieties include:

  • Inhibition of DNA Synthesis : By interfering with nucleic acid metabolism.
  • Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress in target cells.
  • Modulation of Enzyme Activity : Affecting pathways involved in cell proliferation and survival.

Study 1: Anticancer Activity

A study investigated the effects of structurally related triazole derivatives on human cancer cell lines. The results indicated that compounds with similar functionalities could inhibit cell growth by inducing apoptosis through the mitochondrial pathway .

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of triazole-containing compounds against various bacterial strains. The findings suggested that these compounds exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria .

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the phenyl ring could enhance biological activity. For instance, the introduction of electron-donating groups increased the potency against selected cancer cell lines .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
N-(2-fluorophenyl)-2-(8-(3-fluorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin)acetamideFluorinated phenyl groupsEnhanced bioactivity
2-(4-methoxyphenyl)-N-(2-(5-methylthiazol-2-yl)phenyl)acetamideThiazole ring presentAnti-inflammatory properties
N-(3,5-dimethoxyphenyl)-2-{8-oxo-7-pheny...Dimethoxyphenyl & TriazolePotential anticancer & antimicrobial activity

Q & A

Q. What synthetic routes are optimized for N-(3,5-dimethoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide?

  • The compound can be synthesized via a multi-step approach: (i) Formation of the triazolo[4,3-a]pyrazinone core through heterocyclization of substituted pyrazines with thiourea derivatives under reflux conditions in THF or dioxane . (ii) Sulfanyl acetamide coupling using a nucleophilic substitution reaction between the thiol group of the triazolo-pyrazine intermediate and activated acetamide derivatives (e.g., bromo- or chloroacetamide) in polar aprotic solvents like DMF . (iii) Purification via column chromatography (silica gel, eluent: cyclohexane/EtOAC/MeOH mixtures) to isolate the final product .

Q. How can the structural identity of this compound be confirmed?

  • 1H/13C NMR : Confirm aromatic protons (δ 7.3–8.1 ppm for phenyl groups) and methoxy signals (δ 3.6–3.7 ppm). The thiouracil moiety shows characteristic NH peaks (δ 5.5–7.5 ppm) .
  • IR Spectroscopy : Key bands include C=O (1716–1740 cm⁻¹), S–C=N (1250–1300 cm⁻¹), and N–H stretches (3290–3470 cm⁻¹) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to verify purity (>95%) and molecular ion peaks .

Q. What solvent systems are recommended for solubility testing?

  • Preliminary solubility screening in DMSO (10–50 mM stock solutions) is typical. For biological assays, dilute in PBS or cell culture media with <0.1% DMSO. Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s aromatic and sulfanyl groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Core Modifications : Vary substituents on the phenyl (e.g., halogenation, methoxy group positioning) and triazolo-pyrazine rings (e.g., replacing sulfur with oxygen/nitrogen) to assess impact on bioactivity .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the acetamide group) against target proteins like kinases or GPCRs .
  • In Vitro Assays : Screen analogs for enzyme inhibition (IC50 determination) or cytotoxicity (MTT assay) in relevant cell lines .

Q. What strategies mitigate conflicting solubility and stability data in physiological buffers?

  • pH Stability Studies : Assess compound integrity over 24–72 hours in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via HPLC. Degradation products indicate hydrolytic susceptibility .
  • Lyophilization : Improve stability by formulating as lyophilized powders with cryoprotectants (e.g., trehalose) .
  • Co-solvent Systems : Use cyclodextrins or liposomal encapsulation to enhance aqueous solubility while preventing aggregation .

Q. How should researchers address discrepancies in biological activity across in vitro models?

  • Model Validation : Ensure consistency in cell line sources (e.g., ATCC authentication) and assay conditions (e.g., serum-free vs. serum-containing media) .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to identify CYP450-mediated metabolism differences impacting efficacy .
  • Off-Target Profiling : Employ kinome-wide screens (e.g., KinomeScan) to rule out nonspecific binding .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC (silica gel GF254, UV visualization) to minimize byproducts like disulfide dimers during sulfanyl coupling .
  • Data Reproducibility : Replicate key experiments (e.g., IC50 values) across ≥3 independent trials with statistical analysis (ANOVA, p < 0.05) .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous reagents (e.g., thiourea derivatives) and biological waste .

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